6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine class, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One common method includes the use of an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton, which allows for the direct trifluoromethylation under mild conditions . Another approach involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide .
Industrial Production Methods
Industrial production methods for this compound often employ high-temperature vapor-phase chlorination/fluorination reactions with transition metal-based catalysts such as iron fluoride. This method is advantageous due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound is known to undergo substitution reactions, particularly halogenation and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar structure but with a chlorine atom at the 8th position.
2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole: Another derivative with additional functional groups that enhance its biological activity.
Uniqueness
6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHNEQQYFOXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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